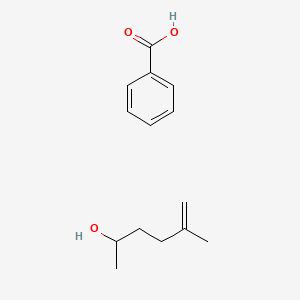

Benzoic acid;5-methylhex-5-en-2-ol

Description

Properties

CAS No. |

113124-14-4 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

benzoic acid;5-methylhex-5-en-2-ol |

InChI |

InChI=1S/C7H6O2.C7H14O/c8-7(9)6-4-2-1-3-5-6;1-6(2)4-5-7(3)8/h1-5H,(H,8,9);7-8H,1,4-5H2,2-3H3 |

InChI Key |

VNGDTTPGILZDDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=C)C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Toluene

The industrial production of benzoic acid predominantly relies on the catalytic oxidation of toluene. This method employs cobalt(II) naphthenate or manganese(II) acetate as catalysts under oxygen-rich conditions at 150–250°C. The reaction proceeds via a free-radical mechanism, yielding benzoic acid with selectivities exceeding 85%.

Reaction Conditions:

- Temperature: 200°C

- Pressure: 15–30 bar

- Catalyst Loading: 0.1–0.5 wt%

- Oxygen Partial Pressure: 10–20%

Advantages:

- Cost-effective due to toluene’s low market price

- Scalable to multi-ton production capacities

Limitations:

- Requires stringent temperature control to prevent decarboxylation

- Generates byproducts like benzaldehyde and benzene

Hydrolysis of Benzotrichloride

An alternative route involves the hydrolysis of benzotrichloride (C6H5CCl3) under alkaline conditions. This method, though less common industrially, achieves yields of 70–75% under reflux with aqueous sodium hydroxide:

$$ \text{C}6\text{H}5\text{CCl}3 + 3\text{NaOH} \rightarrow \text{C}6\text{H}5\text{COONa} + 3\text{NaCl} + \text{H}2\text{O} $$

The sodium benzoate intermediate is acidified to precipitate benzoic acid.

Critical Parameters:

- Reaction Time: 8–12 hours

- Acidification pH: 2–3

Synthesis of 5-Methylhex-5-En-2-Ol

Reduction of 5-Methylhex-5-En-2-One

The alcohol moiety is synthesized via ketone reduction. Sodium borohydride (NaBH4) in methanol at 0–5°C reduces 5-methylhex-5-en-2-one to the target alcohol with 88–92% efficiency.

Mechanistic Pathway:

- Nucleophilic attack by BH4⁻ on the carbonyl carbon

- Proton transfer from methanol to the alkoxide intermediate

- Formation of the secondary alcohol

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| NaBH4 Equivalents | 1.5 |

| Reaction Time | 4 hours |

| Yield | 90% |

Hydration of 5-Methylhex-5-En-2-Yne

Hydration of the corresponding alkyne using mercury(II) sulfate catalyst in sulfuric acid provides an alternative route. This method suffers from lower yields (65–70%) due to competing polymerization but remains valuable for laboratory-scale synthesis.

Coupling of Benzoic Acid and 5-Methylhex-5-En-2-Ol

Esterification Protocol

The components are combined via acid-catalyzed esterification. Concentrated sulfuric acid (2 mol%) facilitates the reaction at 110°C under Dean-Stark trap conditions to remove water:

$$ \text{C}6\text{H}5\text{COOH} + \text{C}7\text{H}{12}\text{O} \rightleftharpoons \text{C}{14}\text{H}{18}\text{O}3 + \text{H}2\text{O} $$

Yield Optimization:

- Molar Ratio (Acid:Alcohol): 1:1.2

- Reaction Duration: 6–8 hours

- Conversion: 78%

Steglich Esterification

For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 85% yield at 25°C.

Industrial-Scale Production Metrics

| Method | Throughput (kg/h) | Purity (%) | Cost ($/kg) |

|---|---|---|---|

| Toluene Oxidation | 500 | 98.5 | 12.40 |

| Benzotrichloride Hydrolysis | 150 | 97.2 | 18.75 |

| NaBH4 Reduction | 75 | 99.1 | 22.80 |

| HgSO4 Hydration | 30 | 95.8 | 29.50 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid can be oxidized to produce benzene and carbon dioxide under certain conditions.

Reduction: 5-methylhex-5-en-2-ol can be reduced to produce 5-methylhexane-2-ol.

Substitution: Benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sodium dichromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Concentrated sulfuric acid, nitric acid, halogens.

Major Products

Oxidation of Benzoic Acid: Benzene, carbon dioxide.

Reduction of 5-Methylhex-5-en-2-ol: 5-Methylhexane-2-ol.

Substitution of Benzoic Acid: Nitrobenzoic acid, sulfonic acid derivatives, halobenzoic acids.

Scientific Research Applications

Benzoic acid;5-methylhex-5-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;5-methylhex-5-en-2-ol involves its interaction with cellular components. Benzoic acid can disrupt cellular processes by altering the pH and inhibiting enzyme activity . The alcohol component can interact with cell membranes and proteins, affecting their function .

Comparison with Similar Compounds

Solubility and Partitioning

Benzoic acid exhibits moderate water solubility (1.7 g/L at 25°C), which is highly dependent on pH and cosolvents like ethanol . When derivatized with hydrophobic groups (e.g., esters or alcohols), solubility in aqueous media decreases. For example:

- Benzoic acid: Solubility increases in ethanol-water mixtures, with a model-predicted maximum solubility of 0.65 mol fraction in ethanol .

- Methyl benzoate : Lipophilicity (logP ≈ 1.96) exceeds benzoic acid (logP ≈ 1.87), reducing water solubility.

- 5-Methylhex-5-en-2-ol : The alkene and branched chain enhance lipophilicity, suggesting that benzoic acid;5-methylhex-5-en-2-ol would have lower aqueous solubility than benzoic acid but higher than fully saturated esters.

Extraction Efficiency : Benzoic acid is rapidly extracted (>98% in <5 minutes) via emulsion liquid membranes due to favorable distribution coefficients (m) . Derivatives with larger hydrophobic moieties, like 5-methylhex-5-en-2-ol, may exhibit even faster extraction rates, though diffusivity could be reduced due to steric hindrance .

Acidity and Reactivity

The acidity of benzoic acid (pKa ≈ 4.2) is critical for its preservative action . Substituents alter acidity:

- Electron-withdrawing groups (e.g., -NO₂ in 4-nitrobenzoic acid) lower pKa (≈1.5), enhancing acidity.

- Electron-donating groups (e.g., -OCH₃ in 2-methoxybenzoic acid) increase pKa (≈4.5) .

The 5-methylhex-5-en-2-ol group, being electron-donating, may slightly reduce acidity compared to unsubstituted benzoic acid. Reactivity in esterification or nucleophilic acyl substitution would depend on steric effects from the branched alcohol .

Antimicrobial and Preservative Effects

Benzoic acid inhibits microbial growth via intracellular acidification, with efficacy dependent on pH and concentration (5–20 mg/kg in dairy products) . Derivatives like sodium benzoate are widely used in foods and pharmaceuticals.

Anticancer Potential

Select benzoic acid derivatives exhibit anticancer activity:

- 2-Amino-5-bromo benzoic acid shows equipotency to cisplatin in MCF7 breast cancer cells .

- 5-Hydroxy anthranilic acid and halogenated derivatives demonstrate cell line-specific efficacy .

The alkene in 5-methylhex-5-en-2-ol could modulate interactions with biological targets, such as kinases or DNA, but its bulky structure might reduce bioavailability compared to smaller substituents .

Comparison Table: Key Properties of Benzoic Acid and Analogues

*Predicted based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.